4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one
Overview
Description
4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core, a chlorophenyl group, a nitrophenyl group, and a thiophenylcarbonyl-piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Addition of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture.
Attachment of the Thiophenylcarbonyl-Piperazine Moiety: This step involves the coupling of the thiophenylcarbonyl group with piperazine, followed by its attachment to the phthalazinone core through amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the thiophenyl moiety, using oxidizing agents like potassium permanganate.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and thiophenylcarbonyl-piperazine moieties may interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Comparison with Similar Compounds
4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one can be compared with similar compounds such as:
Cetirizine: A related compound with a chlorophenyl group and piperazine moiety, used as an antihistamine.
Phthalazinone Derivatives: Compounds with a phthalazinone core, studied for their diverse biological activities.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[2-nitro-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN5O4S/c30-20-9-7-19(8-10-20)27-22-4-1-2-5-23(22)28(36)34(31-27)25-18-21(11-12-24(25)35(38)39)32-13-15-33(16-14-32)29(37)26-6-3-17-40-26/h1-12,17-18H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQDLLKCMXADCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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